molecular formula C7H3Br2ClF2O3S B12275622 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B12275622
M. Wt: 400.42 g/mol
InChI Key: CHKZCVFZOMXWLL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Br2ClF2O3S It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 3-(difluoromethoxy)benzenesulfonyl chloride, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Functionalized Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2,4-Dibromo-3-(trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C7H3Br2ClF2O3S

Molecular Weight

400.42 g/mol

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C7H3Br2ClF2O3S/c8-3-1-2-4(16(10,13)14)5(9)6(3)15-7(11)12/h1-2,7H

InChI Key

CHKZCVFZOMXWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)OC(F)F)Br

Origin of Product

United States

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